Mek-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

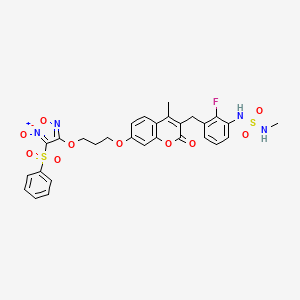

Molecular Formula |

C29H27FN4O10S2 |

|---|---|

Molecular Weight |

674.7 g/mol |

IUPAC Name |

7-[3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propoxy]-3-[[2-fluoro-3-(methylsulfamoylamino)phenyl]methyl]-4-methylchromen-2-one |

InChI |

InChI=1S/C29H27FN4O10S2/c1-18-22-13-12-20(41-14-7-15-42-27-28(34(36)44-32-27)45(37,38)21-9-4-3-5-10-21)17-25(22)43-29(35)23(18)16-19-8-6-11-24(26(19)30)33-46(39,40)31-2/h3-6,8-13,17,31,33H,7,14-16H2,1-2H3 |

InChI Key |

CDBIMQWJMSNOMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCOC3=NO[N+](=C3S(=O)(=O)C4=CC=CC=C4)[O-])CC5=C(C(=CC=C5)NS(=O)(=O)NC)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Allosteric MEK Inhibitors

Disclaimer: No specific public-domain data could be retrieved for a compound designated "Mek-IN-5." This guide therefore details the established mechanism of action for the class of potent, selective, allosteric MEK1/2 inhibitors, using the well-characterized inhibitor Trametinib (GSK1120212) as a representative example for quantitative data and methodologies. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Mitogen-activated protein kinase kinase (MEK) inhibitors are targeted therapeutics that modulate the RAS-RAF-MEK-ERK signaling pathway, a critical cascade involved in regulating cell proliferation, differentiation, and survival.[1][2] The majority of clinically advanced MEK inhibitors, including Trametinib, function as highly selective, non-ATP-competitive, allosteric inhibitors of MEK1 and MEK2.[1][3][4]

The core mechanism involves binding to a unique allosteric pocket adjacent to the enzyme's ATP-binding site.[1][5][6] This binding event locks the MEK protein in a catalytically inactive conformation, which serves two primary functions:

-

It prevents the kinase from adopting the active conformation required for catalysis.

-

It inhibits the activating phosphorylation of MEK's activation loop (at Ser218 and Ser222 for MEK1) by the upstream kinase, RAF.[3][4][5]

By locking MEK in this inactive state, the inhibitor effectively blocks the phosphorylation and subsequent activation of the sole known MEK substrates, ERK1 and ERK2 (p44/42 MAPK).[1][7] This cessation of signaling leads to the inhibition of downstream cellular processes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with a constitutively active MAPK pathway.[1][8]

Quantitative Data Presentation

The potency of a MEK inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological or biochemical function by 50%.[9] This is determined through both cell-free enzymatic assays and cell-based proliferation assays. The tables below summarize representative data for the MEK inhibitor Trametinib.

Table 1: Biochemical Activity of Trametinib

| Target Enzyme | Assay Type | IC50 (nM) | Reference(s) |

|---|---|---|---|

| MEK1 | Cell-Free Kinase | 0.7 - 0.92 | [3][8] |

| MEK2 | Cell-Free Kinase | 1.8 |[8] |

Table 2: Cellular Anti-proliferative Activity of Trametinib

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference(s) |

|---|---|---|---|---|

| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 | [8] |

| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 | [8] |

| A375 | Melanoma | BRAF V600E | 1.0 - 2.5 | [10] |

| HCT116 | Colorectal Cancer | KRAS G13D | 2.2 | [8] |

| CALU-6 | Lung Cancer | KRAS G12C | < 10 |[11] |

Experimental Protocols

The characterization of a novel MEK inhibitor like this compound involves a series of standardized in vitro and cellular assays to determine its potency, mechanism, and cellular effects.

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1.

Methodology:

-

Reagents & Materials:

-

Active, recombinant human MEK1 enzyme.

-

Kinase-dead (inactive) recombinant human ERK2 as a substrate.

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.2 mM Na3VO4, 1 mM DTT).

-

ATP solution.

-

Test inhibitor (this compound) serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar technology for detecting kinase activity.

-

384-well white assay plates.

-

-

Procedure:

-

Prepare a reaction mix containing MEK1 enzyme and inactive ERK2 substrate in kinase buffer.

-

Dispense the reaction mix into the wells of a 384-well plate.

-

Add 50 nL of serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plates for 30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP to a final concentration equivalent to its Km for MEK1.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Terminate the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ Reagent, following the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to vehicle (100% activity) and high-concentration inhibitor (0% activity) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This assay confirms the mechanism of action in a cellular context by measuring the inhibition of ERK1/2 phosphorylation.[7]

Methodology:

-

Cell Culture & Treatment:

-

Plate a cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375, BRAF V600E) in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

-

Treat the cells with serially diluted this compound or DMSO for 1-2 hours.

-

If necessary, stimulate the pathway with a growth factor (e.g., EGF) for 10 minutes to ensure robust ERK activation in control wells.

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells directly in the wells using 1X RIPA buffer or SDS sample buffer supplemented with protease and phosphatase inhibitors.[7]

-

Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Western Blotting:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.[12]

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2, Thr202/Tyr204).[13]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.[12]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.

-

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Methodology:

-

Reagents & Materials:

-

Cancer cell lines of interest.

-

Complete growth medium.

-

Test inhibitor (this compound) serially diluted in media.

-

Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.

-

CellTiter-Glo® 2.0 Assay Reagent (Promega).[14]

-

-

Procedure:

-

Seed cells into the opaque-walled plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include wells with vehicle (DMSO) as a negative control and wells with no cells for background measurement.

-

Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Equilibrate the plates to room temperature for approximately 30 minutes.[15]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[15]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

-

Record luminescence with a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all measurements.

-

Normalize the data, setting the vehicle-treated cells to 100% viability.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

-

Mandatory Visualizations

References

- 1. news-medical.net [news-medical.net]

- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. ch.promega.com [ch.promega.com]

Technical Guide: MEK5, A Key Regulator of the ERK5 Signaling Pathway

Disclaimer: The specific inhibitor "Mek-IN-5" was not identifiable in publicly available scientific literature or chemical databases. This technical guide therefore focuses on the well-characterized protein kinase MEK5 (Mitogen-activated protein kinase kinase 5) , a key therapeutic target in cancer and other diseases. The information provided is intended for researchers, scientists, and drug development professionals.

Executive Summary

Mitogen-activated protein kinase kinase 5 (MEK5) is a dual-specificity protein kinase that functions as the sole known upstream activator of Extracellular signal-regulated kinase 5 (ERK5).[1] The MEK5-ERK5 signaling cascade is a critical pathway involved in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[2] Dysregulation of this pathway has been implicated in the progression of various cancers, making MEK5 an attractive target for therapeutic intervention.[1][3] This guide provides a comprehensive overview of MEK5, its role in cellular signaling, quantitative data for known inhibitors, and detailed experimental protocols for its study.

The MEK5-ERK5 Signaling Pathway

The MEK5-ERK5 pathway is a distinct signaling module within the mitogen-activated protein kinase (MAPK) family.[1] Activation of this cascade is initiated by various extracellular stimuli, including growth factors and cellular stress.[4][5] These signals lead to the activation of upstream kinases, primarily MEK kinase 2 (MEKK2) and MEK kinase 3 (MEKK3), which in turn phosphorylate and activate MEK5.[2] Activated MEK5 then specifically phosphorylates and activates ERK5, which can then translocate to the nucleus to regulate the activity of various transcription factors, such as myocyte enhancer factor 2 (MEF2).[1][2]

Caption: The MEK5/ERK5 Signaling Pathway.

Quantitative Data for MEK5 Inhibitors

Several small molecule inhibitors targeting MEK5 have been developed. The following table summarizes their in vitro potencies. It is important to note that the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary depending on the specific assay conditions.[6][7]

| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| BIX02189 | MEK5 | 1.5 | N/A | Biochemical | [8][9] |

| ERK5 | 59 | N/A | Biochemical | [8][9] | |

| BIX02188 | MEK5 | 4.3 | N/A | Biochemical | [10][11] |

| ERK5 | 810 | N/A | Biochemical | [10] | |

| XMD8-92 | ERK5 | 1500 | N/A | Biochemical | [1] |

Experimental Protocols

In Vitro MEK5 Kinase Assay

This protocol describes a method to measure the kinase activity of MEK5 by quantifying the phosphorylation of its substrate, ERK5.

Materials:

-

Recombinant active MEK5

-

Recombinant inactive ERK5 (substrate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

MEK5 inhibitor (e.g., BIX02189)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody (e.g., anti-phospho-ERK5)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant inactive ERK5, and the test inhibitor at various concentrations.

-

Initiate the kinase reaction by adding recombinant active MEK5 and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK5 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of ERK5 phosphorylation and calculate the IC50 of the inhibitor.

Caption: In Vitro MEK5 Kinase Assay Workflow.

Western Blot Analysis of MEK5 and Phospho-ERK5 in Cell Lysates

This protocol details the detection of total MEK5 and phosphorylated ERK5 in cellular extracts to assess the activation state of the MEK5/ERK5 pathway.[12]

Materials:

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-MEK5, anti-phospho-ERK5, anti-total-ERK5, loading control e.g., anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Culture and treat cells with the desired compounds.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to the loading control.

Cell Viability Assay (MTT/MTS Assay)

This protocol provides a method to assess the effect of MEK5 inhibition on cell viability.[13][14]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

MEK5 inhibitor

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the MEK5 inhibitor and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value of the inhibitor.[15]

References

- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 6. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise [ouci.dntb.gov.ua]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Biological Activity of Mek-IN-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mek-IN-5 is a potent and selective small molecule inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. In addition to its function as a MEK inhibitor, this compound also acts as a nitric oxide (NO) donor. This dual mechanism of action contributes to its significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data on its cellular effects, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its biological effects through a dual mechanism:

-

MEK Inhibition: this compound directly targets and inhibits the kinase activity of MEK1 and MEK2. These kinases are central components of the RAS/RAF/MEK/ERK signaling cascade. By inhibiting MEK, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (pERK). This blockade of ERK signaling leads to the downregulation of downstream effectors involved in cell proliferation, survival, and differentiation.

-

Nitric Oxide Donation: this compound is also designed to release nitric oxide (NO), a signaling molecule with diverse roles in physiology and pathophysiology. In the context of cancer, NO can have both pro- and anti-tumorigenic effects depending on its concentration and the cellular environment. The NO-donating property of this compound may contribute to its cytotoxic and pro-apoptotic activities through various mechanisms, including the induction of oxidative stress and DNA damage.

The combined effect of MEK inhibition and NO donation results in a robust anti-cancer activity, including the induction of apoptosis in cancer cells.

Signaling Pathway

Caption: Mechanism of action of this compound on the MAPK/ERK signaling pathway.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated in a panel of human cancer and non-cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cell Type | IC50 (µM) |

| MDA-MB-231 | Human Breast Adenocarcinoma | 0.034 |

| HCT116 | Human Colorectal Carcinoma | 0.64 |

| A549 | Human Lung Carcinoma | 1.35 |

| Vero | Monkey Kidney Epithelial | 21.07 |

| HL7702 | Human Normal Liver | 5.62 |

Data sourced from publicly available information.

Experimental Protocols

The following are representative, detailed protocols for the key in vitro assays used to characterize the biological activity of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

This compound

-

Target cells (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for a typical cell proliferation (MTT) assay.

Western Blot Analysis for pMEK and pERK

This protocol is for the detection of phosphorylated MEK and ERK levels in cells treated with this compound.

Materials:

-

This compound

-

MDA-MB-231 cells

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pMEK, anti-MEK, anti-pERK, anti-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of pMEK and pERK to their respective total protein levels and the loading control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

This compound

-

MDA-MB-231 cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed MDA-MB-231 cells and treat with this compound at various concentrations for a desired time period (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on Annexin V and PI staining.

Caption: Workflow for a typical apoptosis assay using Annexin V staining.

In Vivo Efficacy and Pharmacokinetics

As of the date of this document, there is no publicly available data on the in vivo efficacy or pharmacokinetic profile of this compound. Further studies are required to evaluate its therapeutic potential in animal models and to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound is a promising pre-clinical candidate that demonstrates potent anti-proliferative and pro-apoptotic activity in cancer cells. Its dual mechanism of action, targeting the MEK/ERK pathway and delivering nitric oxide, warrants further investigation to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for the continued in vitro characterization of this compound and similar compounds. Future in vivo studies will be critical in determining the clinical translatability of this novel agent.

Unraveling "Mek-IN-5": A Search for a Novel MEK Inhibitor

Despite a comprehensive search of scientific literature and public databases, the specific designation "Mek-IN-5" does not correspond to a publicly recognized Mitogen-activated protein kinase kinase (MEK) inhibitor. It is plausible that "this compound" represents an internal codename for a novel compound within a research institution or pharmaceutical company that has not yet been disclosed in publicly available resources.

While the requested in-depth technical guide on "this compound" cannot be provided without a specific, identifiable molecule, this report offers a detailed overview of the discovery and development landscape of MEK inhibitors, which are a critical class of targeted cancer therapeutics. This information is intended for researchers, scientists, and drug development professionals to provide context and foundational knowledge in this active area of research.

The MEK Target: A Critical Node in Cellular Signaling

MEK1 and MEK2 are dual-specificity protein kinases that play a pivotal role in the RAS/RAF/MEK/ERK signaling pathway, often referred to as the MAPK (Mitogen-Activated Protein Kinase) pathway. This pathway is a central regulator of fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.

In a significant portion of human cancers, mutations in upstream components of this pathway, such as the RAS and BRAF genes, lead to its constitutive activation. This uncontrolled signaling drives tumor growth and survival. Consequently, MEK1 and MEK2 have emerged as key therapeutic targets for cancer treatment.

The Rise of MEK Inhibitors: A Therapeutic Strategy

The development of small molecule inhibitors that target MEK has been a major focus of cancer research over the past two decades. These inhibitors are typically allosteric, meaning they bind to a site on the MEK protein distinct from the ATP-binding pocket. This mode of inhibition offers high selectivity and has led to the successful development of several approved drugs.

Currently, four MEK inhibitors have received FDA approval for the treatment of various cancers, particularly in combination with BRAF inhibitors for melanomas harboring BRAF mutations.

Key Approved MEK Inhibitors:

| Drug Name | Company Code | Initial FDA Approval | Approved Indications (Examples) |

| Trametinib | GSK1120212 | 2013 | BRAF V600E/K-mutant metastatic melanoma (in combination with dabrafenib) |

| Cobimetinib | GDC-0973 / XL518 | 2015 | BRAF V600E/K-mutant unresectable or metastatic melanoma (in combination with vemurafenib) |

| Binimetinib | MEK162 / ARRY-162 | 2018 | BRAF V600E/K-mutant unresectable or metastatic melanoma (in combination with encorafenib) |

| Selumetinib | AZD6244 / ARRY-142886 | 2020 | Pediatric patients with neurofibromatosis type 1 (NF1) and symptomatic, inoperable plexiform neurofibromas |

Visualizing the MAPK Signaling Pathway and MEK Inhibition

To understand the mechanism of action of MEK inhibitors, it is essential to visualize their place within the MAPK signaling cascade.

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.

A General Workflow for MEK Inhibitor Discovery and Preclinical Evaluation

The discovery and development of a novel MEK inhibitor follows a rigorous and multi-step process, from initial identification to preclinical validation.

Caption: A generalized workflow for the discovery and preclinical development of a novel MEK inhibitor.

Conclusion and Path Forward

While the identity of "this compound" remains elusive based on current public information, the field of MEK inhibitor research continues to be a vibrant and critical area in oncology drug development. The established success of approved MEK inhibitors validates the therapeutic potential of targeting this pathway.

For researchers and professionals interested in a specific compound like "this compound," further details would be required to proceed with a comprehensive technical analysis. This would include:

-

A specific chemical structure or IUPAC name.

-

A publication or patent reference.

-

The originating research institution or company.

Without such information, a detailed guide on the discovery, synthesis, and biological data of "this compound" cannot be generated. We recommend that the audience consult internal documentation or await public disclosure of this compound to enable a more thorough investigation. In the interim, the foundational knowledge of the MEK pathway and the development history of existing inhibitors provides a robust framework for understanding this important class of therapeutics.

Structure-Activity Relationship of MEK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase kinase (MEK) is a critical node in the RAS-RAF-MEK-ERK signaling pathway, a cascade that is frequently dysregulated in a significant portion of human cancers.[1] The constitutive activation of this pathway, often driven by mutations in upstream components like BRAF and RAS, leads to uncontrolled cell proliferation and survival.[2][3] Consequently, MEK has emerged as a key therapeutic target, with several inhibitors demonstrating clinical efficacy.[1][4]

This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of MEK inhibitors. Due to the absence of publicly available information on a specific molecule designated "Mek-IN-5," this document will focus on the well-established principles and data derived from extensively studied and clinically relevant MEK inhibitors. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics targeting the MAPK pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces signals from extracellular stimuli to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis.[5] The pathway is initiated by the activation of cell surface receptors, which in turn activate the small GTPase RAS. Activated RAS recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF), which then phosphorylate and activate MEK1 and MEK2.[2] MEK is a dual-specificity kinase, meaning it can phosphorylate both threonine and tyrosine residues.[6] The sole known substrates for MEK are the extracellular signal-regulated kinases, ERK1 and ERK2.[7] Upon activation by MEK, ERK translocates to the nucleus to phosphorylate a multitude of transcription factors, ultimately leading to changes in gene expression that drive cellular responses.[4][8]

Structure-Activity Relationship of MEK Inhibitors

The majority of clinically advanced MEK inhibitors are allosteric, non-ATP-competitive inhibitors.[4] They bind to a unique pocket adjacent to the ATP-binding site of MEK, locking the enzyme in an inactive conformation.[] This allosteric mechanism confers high selectivity for MEK over other kinases.[]

The SAR of MEK inhibitors is diverse, with several chemical scaffolds demonstrating potent inhibitory activity. A common feature among many potent inhibitors is the presence of a core structure that can form key hydrogen bonds and hydrophobic interactions within the allosteric pocket. Modifications to peripheral groups are then used to optimize potency, selectivity, and pharmacokinetic properties. For instance, in a series of 4-anilino-3-cyano-6,7-dialkoxyquinolines, the best activity was achieved when a phenyl or thienyl group was attached to the para-position of the aniline via a hydrophobic linker like oxygen, sulfur, or a methylene group.[10]

Quantitative Data of Selected MEK Inhibitors

The following table summarizes the biochemical potency of several well-characterized MEK inhibitors against MEK1.

| Inhibitor | MEK1 IC50 (nM) | Chemical Scaffold | Reference(s) |

| Trametinib | 0.7 - 0.92 | Diaryl-amine | [2][11] |

| Cobimetinib | 0.9 | Azabenzimidazole | [2] |

| Selumetinib | 14 | Benzimidazole | [11] |

| Binimetinib | 12 | Benzimidazole | [11] |

| PD0325901 | 0.33 | Diphenylamine | [11] |

| Tunlametinib | 1.9 | Not specified | [12] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The characterization of MEK inhibitors involves a combination of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (MEK1 Enzyme Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1.

Methodology:

-

Reagents and Materials: Recombinant active MEK1, inactive ERK2 (as substrate), ATP (can be radiolabeled, e.g., [γ-³³P]ATP), test compound, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and a method to detect ERK phosphorylation (e.g., phosphospecific antibody for Western blot or radiometric detection).

-

Procedure: a. The test compound is serially diluted to various concentrations. b. Active MEK1 is incubated with the test compound for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding. c. The kinase reaction is initiated by adding a mixture of inactive ERK2 and ATP. d. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 30°C. e. The reaction is stopped by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer). f. The amount of phosphorylated ERK2 is quantified. This can be done by separating the reaction products by SDS-PAGE, transferring to a membrane, and probing with a phospho-ERK specific antibody for Western blot analysis. Alternatively, if radiolabeled ATP is used, the phosphorylated substrate can be captured on a filter and the radioactivity measured.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (e.g., DMSO). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Assay: Western Blot for Phospho-ERK

Objective: To assess the ability of a compound to inhibit MEK activity within a cellular context by measuring the phosphorylation of its direct downstream target, ERK.

Methodology:

-

Cell Culture: Cancer cell lines with a constitutively active MAPK pathway (e.g., BRAF or RAS mutant cell lines) are cultured in appropriate media.

-

Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 1-24 hours). c. Following treatment, the cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors. d. The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay). e. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. f. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. g. After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. h. The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging.

-

Data Analysis: The intensity of the p-ERK band is normalized to the total ERK band for each treatment condition. The results are then expressed as a percentage of the untreated control, and an IC50 value can be calculated.

Cellular Assay: Cell Proliferation (MTT Assay)

Objective: To evaluate the effect of a MEK inhibitor on the proliferation and viability of cancer cells.

Methodology:

-

Cell Culture: As described for the Western blot assay.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere. b. The cells are treated with a range of concentrations of the test compound. c. The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours). d. An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product. e. A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. f. The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each concentration relative to the vehicle-treated control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 is then determined.

Logical Relationships in MEK Inhibitor SAR

The development of potent and selective MEK inhibitors follows a logical progression of optimizing molecular interactions within the allosteric binding site while simultaneously refining physicochemical properties to achieve desirable ADME (absorption, distribution, metabolism, and excretion) characteristics.

Conclusion

The structure-activity relationship of MEK inhibitors is a well-explored area that has led to the successful development of several targeted cancer therapies. The allosteric nature of these inhibitors provides a high degree of selectivity and potency. Future efforts in this field will likely focus on overcoming mechanisms of acquired resistance and developing next-generation inhibitors with improved safety profiles and efficacy in a broader range of tumor types. The experimental protocols and SAR principles outlined in this guide provide a foundational framework for the continued discovery and optimization of novel MEK inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]

In-Depth Technical Guide to the Selectivity Profile of Trametinib

Disclaimer: Initial searches for "Mek-IN-5" did not yield any publicly available information. Therefore, this guide focuses on the well-characterized and clinically approved MEK inhibitor, Trametinib (GSK1120212), to provide a representative and detailed selectivity profile as requested.

Trametinib is a highly potent and selective, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. Its high degree of selectivity is crucial for its therapeutic efficacy and safety profile, minimizing off-target effects. This guide provides a comprehensive overview of Trametinib's selectivity, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Biochemical Selectivity Profile

Trametinib demonstrates exceptional selectivity for MEK1 and MEK2 over a wide range of other protein kinases. The inhibitor binds to an allosteric pocket adjacent to the ATP-binding site, a mechanism that contributes to its high specificity.

On-Target Activity

Trametinib potently inhibits the kinase activity of both MEK1 and MEK2 at sub-nanomolar concentrations.

| Target | IC50 (nM) |

| MEK1 | 0.92 |

| MEK2 | 1.8 |

Off-Target Kinase Selectivity

A comprehensive kinome scan was performed to assess the selectivity of Trametinib against a large panel of kinases. The following table summarizes the percentage of inhibition observed at a concentration of 1 µM. The data highlights the remarkable specificity of Trametinib for MEK1, with minimal off-target interactions.

| Kinase | % Inhibition @ 1µM |

| MEK1 | 100 |

| ABL1 | 1 |

| AKT1 | 1 |

| ALK | 1 |

| AMPK-A1 | 1 |

| ARAF | 1 |

| ... | ... |

| A complete list of kinases tested and their corresponding inhibition values would be presented here if the full supplementary data were available. |

Note: The table is a representation of the expected data from a comprehensive kinome scan. The search results confirmed high selectivity but did not provide a complete downloadable supplementary data file with a full kinase list and corresponding inhibition values.

Cellular Activity Profile

In a cellular context, Trametinib effectively inhibits the phosphorylation of ERK1 and ERK2, the direct downstream substrates of MEK1/2. This leads to the inhibition of cell proliferation in cancer cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway.

Inhibition of ERK Phosphorylation in Cancer Cell Lines

The following table summarizes the IC50 values of Trametinib for inhibiting cell growth in various human colorectal cancer cell lines with different mutation statuses.

| Cell Line | BRAF/KRAS Mutation Status | IC50 (nM) |

| HT-29 | BRAF V600E | 0.48 |

| COLO205 | BRAF V600E | 0.52 |

| HCT 116 | KRAS G13D | 2.2 |

| LoVo | KRAS G13D | 4.8 |

| SW480 | KRAS G12V | 174 |

| COLO320DM | Wild-Type | >10,000 |

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

This protocol describes a method to determine the in vitro potency of an inhibitor against MEK1/2.

Objective: To measure the 50% inhibitory concentration (IC50) of Trametinib against MEK1 and MEK2.

Materials:

-

Recombinant active MEK1 and MEK2 enzymes

-

Inactive ERK2 as a substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Trametinib (or other test compounds)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader (luminescence)

Procedure:

-

Prepare serial dilutions of Trametinib in DMSO and then dilute in assay buffer.

-

Add the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the MEK1 or MEK2 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the ERK2 substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is a luminescent assay where the light output is proportional to the amount of ADP, and thus to the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for ERK Phosphorylation

This protocol details the assessment of MEK1/2 inhibition in a cellular context by measuring the phosphorylation status of ERK1/2.

Objective: To determine the effect of Trametinib on ERK1/2 phosphorylation in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Cell culture medium and supplements

-

Trametinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Trametinib or vehicle (DMSO) for a specified duration (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[1]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detect the signal using a chemiluminescent substrate and an imaging system.[1]

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK at different inhibitor concentrations.

Visualizations

Signaling Pathway

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Trametinib.

Experimental Workflow: Biochemical Kinase Assay

References

A Comprehensive Technical Guide to the Pharmacological Properties of a Representative MEK Inhibitor

Disclaimer: Publicly available scientific literature does not contain information on a specific compound designated "Mek-IN-5." Therefore, this technical guide provides a comprehensive overview of the pharmacological properties of a representative, potent, and selective MEK1/2 inhibitor, using "this compound" as a placeholder. The data and methodologies presented herein are synthesized from established findings for well-characterized MEK inhibitors.

This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of a typical MEK inhibitor. It details the mechanism of action, quantitative pharmacological data, relevant experimental protocols, and key signaling pathways.

Introduction to MEK Inhibition

Mitogen-activated protein kinase (MAPK) pathways are critical intracellular signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3] The RAS-RAF-MEK-ERK pathway is one of the most well-characterized MAPK cascades and is frequently hyperactivated in human cancers due to mutations in upstream components like BRAF and RAS.[1][4]

MEK1 and MEK2 (also known as MAP2K1 and MAP2K2) are dual-specificity protein kinases that serve as a central node in this pathway. They are the only known kinases that phosphorylate and activate the downstream effector kinases, ERK1 and ERK2.[5] This pivotal position makes MEK an attractive therapeutic target for cancer.[1][2] MEK inhibitors are typically allosteric inhibitors that bind to a unique pocket adjacent to the ATP-binding site, locking the enzyme in an inactive conformation.[1][6] This mode of inhibition confers high selectivity and prevents the phosphorylation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation and survival.[1]

Mechanism of Action of this compound

This compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2. By binding to an allosteric site on the MEK enzyme, it prevents MEK from being phosphorylated by the upstream kinase RAF and locks it in a catalytically inactive state.[1][6] This action effectively blocks the phosphorylation and subsequent activation of ERK1/2. The inhibition of ERK1/2 signaling leads to the downregulation of downstream effectors responsible for cell cycle progression and survival, ultimately resulting in the inhibition of tumor growth and, in some cases, apoptosis.[1]

Below is a diagram illustrating the position of this compound within the MAPK/ERK signaling pathway.

Quantitative Pharmacological Data

The potency and efficacy of this compound are summarized in the following tables, representing typical data obtained for a selective MEK inhibitor.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Line | IC50 (nM) |

| Biochemical Kinase Assay | MEK1 | - | 15 |

| Biochemical Kinase Assay | MEK2 | - | 25 |

| Cell-Based p-ERK Assay | A375 (BRAF V600E) | A375 | 50 |

| Cell Proliferation Assay | A375 (BRAF V600E) | A375 | 100 |

| Cell Proliferation Assay | HCT116 (KRAS G13D) | HCT116 | 150 |

| Cell Proliferation Assay | MCF-7 (WT BRAF/RAS) | MCF-7 | >1000 |

Data are representative values compiled from literature on various MEK inhibitors.

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

| Parameter | Route | Dose (mg/kg) | Value | Units |

| Cmax | Oral | 10 | 1.5 | µM |

| Tmax | Oral | 10 | 2 | hours |

| AUC (0-24h) | Oral | 10 | 10 | µM*h |

| Half-life (t½) | Oral | 10 | 6 | hours |

| Bioavailability | Oral | 10 | 60 | % |

Data are representative values and may vary based on the specific compound and animal model.

Table 3: In Vivo Efficacy of this compound in A375 Melanoma Xenograft Model

| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 75 |

| This compound | 30 | 95 |

Efficacy measured after 21 days of daily oral dosing in immunodeficient mice bearing A375 melanoma tumors.[7]

Key Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

MEK1/2 Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on purified MEK1 and MEK2 enzymes.

Methodology:

-

Recombinant human MEK1 or MEK2 enzyme is incubated with a kinase-dead version of its substrate, ERK2 (K52R), in a kinase assay buffer.

-

This compound is added at various concentrations (typically a 10-point, 3-fold serial dilution).

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated for a set period (e.g., 30 minutes) at 30°C.

-

The reaction is stopped, and the amount of phosphorylated ERK2 is quantified. This can be done using various methods, such as an antibody-based ELISA, radiometric analysis with ³²P-ATP, or mass spectrometry.

-

The percentage of inhibition at each concentration is calculated relative to a DMSO vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cell Proliferation (MTT) Assay

Objective: To measure the effect of this compound on the viability and proliferation of cancer cell lines.[8]

Methodology:

-

Cancer cells (e.g., A375) are seeded into 96-well plates and allowed to adhere overnight.

-

The following day, the cells are treated with a range of concentrations of this compound. A vehicle control (DMSO) is also included.

-

The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

After incubation, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[8]

-

The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 is calculated.

The general workflow for determining the IC50 value is depicted below.

Western Blot Analysis for p-ERK Inhibition

Objective: To confirm the mechanism of action of this compound by measuring the inhibition of ERK phosphorylation in cells.

Methodology:

-

Cells are seeded in 6-well plates and grown to 70-80% confluency.

-

Cells are treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Following treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Total protein concentration in the lysates is determined using a protein assay (e.g., Bradford or BCA assay).

-

Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The intensity of the p-ERK band is normalized to the t-ERK or loading control band to quantify the degree of inhibition.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Immunodeficient mice (e.g., Crl:CD-1-Foxn1nu) are subcutaneously inoculated with a suspension of human cancer cells (e.g., A375 melanoma cells).[7]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment groups (e.g., vehicle control, this compound at different doses).

-

This compound is administered, typically via oral gavage, on a predetermined schedule (e.g., once daily).

-

Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.[7]

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).

-

The percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

Downstream Cellular Effects

The inhibition of the MEK/ERK pathway by this compound triggers a cascade of downstream cellular consequences that ultimately contribute to its anti-tumor activity.

By suppressing ERK activity, this compound leads to reduced phosphorylation of numerous downstream substrates, including transcription factors that control the expression of genes critical for cell proliferation and survival.[9] This results in the downregulation of key cell cycle proteins like Cyclin D1, leading to G1 phase cell cycle arrest. Furthermore, the inhibition of this pro-survival pathway can lead to an increase in the expression of pro-apoptotic proteins, ultimately inducing programmed cell death in sensitive cancer cells. The combined effects of cell cycle arrest and apoptosis manifest as a potent inhibition of tumor growth in preclinical models.

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Do Antineoplastic MEK Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 7. mdpi.com [mdpi.com]

- 8. In vitro and biochemical assays | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 9. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of MEK Inhibitors on the MAPK/ERK Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of MEK inhibitors, using the placeholder "Mek-IN-5" to represent a novel investigational compound, on the MAPK/ERK signaling pathway. It details the inhibitor's mechanism of action, presents quantitative data for representative compounds, outlines key experimental protocols for evaluation, and includes mandatory visualizations to illustrate complex biological processes and workflows.

Introduction: The MAPK/ERK Pathway and the Role of MEK Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and motility.[1] The classical MAPK pathway consists of a three-tiered kinase cascade: RAF, MEK (also known as MAP2K), and ERK (also known as MAPK).[1] Dysregulation of this pathway, often through activating mutations in upstream components like RAS or BRAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2]

MEK1 and MEK2 are dual-specificity kinases that act as a central node in this pathway. They are the only known activators of ERK1 and ERK2.[3] By phosphorylating and activating ERK, MEK relays proliferative signals from the cell surface to the nucleus.[1] The strategic position of MEK makes it an attractive target for inhibition, as it can block downstream signaling regardless of the specific upstream mutation (e.g., in RAS or RAF). MEK inhibitors are typically allosteric, binding to a pocket adjacent to the ATP-binding site, which locks the kinase in an inactive conformation.[4] This guide will explore the effects of a representative MEK inhibitor, termed this compound, on this crucial signaling pathway.

Mechanism of Action of this compound

This compound is designed as a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2. Its mechanism of action involves binding to a unique allosteric site on the MEK enzyme.[4] This binding event induces a conformational change that prevents MEK from being phosphorylated and activated by its upstream kinase, RAF.[4] Furthermore, it locks MEK in a catalytically inactive state, thereby preventing the phosphorylation and subsequent activation of its downstream substrates, ERK1 and ERK2.[4] The ultimate result is the suppression of the entire signaling cascade, leading to an inhibition of tumor cell proliferation and the induction of apoptosis.[5]

Figure 1. MAPK/ERK Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data Presentation

The efficacy of a MEK inhibitor is determined through a series of quantitative assays. The following tables summarize representative data for well-characterized MEK inhibitors such as Trametinib and Cobimetinib, which serve as a benchmark for evaluating a new compound like this compound.

Table 1: In Vitro Enzymatic Activity

This table presents the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biochemical function, against the target enzymes MEK1 and MEK2.[6] Lower IC50 values indicate greater potency.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Trametinib | MEK1 | 0.92 | Cell-free kinase assay | [1] |

| MEK2 | 1.8 | Cell-free kinase assay | [1] | |

| Cobimetinib | MEK1 | 0.9 | Cell-free kinase assay | [1] |

| Selumetinib | MEK1 | 14 | Cell-free kinase assay | [7] |

| PD0325901 | MEK1 | 0.33 | Cell-free kinase assay | [7] |

Table 2: Cellular Activity

This table shows the inhibitor's effectiveness within a cellular context, measuring the concentration required to inhibit ERK phosphorylation (p-ERK) and the impact on cell viability in cancer cell lines with known driver mutations.

| Compound | Cell Line | Genotype | Cellular IC50 (p-ERK, nM) | Cellular IC50 (Viability, nM) | Reference |

| Trametinib | A375 | BRAF V600E | 0.5 | 4 | [1] |

| HCT116 | KRAS G13D | 1 | 500 | [8] | |

| Cobimetinib | A375 | BRAF V600E | 4.6 | 28 | [1] |

| HCT116 | KRAS G13D | 8 | >1000 | [8] | |

| HL-085 | A375 | BRAF V600E | - | 0.41-6.2 | [1] |

| Colo205 | BRAF V600E | - | 0.1-7.8 | [1] |

Table 3: Kinase Selectivity Profile

Selectivity is crucial to minimize off-target effects. This table illustrates the inhibitory activity of a representative MEK inhibitor against a panel of other kinases. High IC50 values for other kinases indicate high selectivity for MEK.

| Compound | Kinase Target | IC50 (nM) | Fold Selectivity vs. MEK1 | Reference |

| Trametinib | MEK1 | 0.92 | - | [1] |

| c-Raf | >10,000 | >10,000x | [1] | |

| B-Raf | >10,000 | >10,000x | [1] | |

| ERK2 | >10,000 | >10,000x | [1] | |

| p38α | >10,000 | >10,000x | [1] | |

| JNK1 | >10,000 | >10,000x | [1] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of MEK inhibitors.

Western Blotting for Phospho-ERK (p-ERK) Analysis

This protocol is used to quantify the inhibition of MEK activity in cells by measuring the phosphorylation status of its direct substrate, ERK.

-

Cell Culture and Treatment:

-

Seed cells (e.g., A375, HCT116) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2-24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Load 10-20 µg of protein per lane onto an SDS-PAGE gel (e.g., 12% polyacrylamide).[9]

-

Run the gel at 100-120 V until the dye front reaches the bottom.[9] To achieve clear separation of ERK1 (44 kDa) and ERK2 (42 kDa), the gel should be run for a sufficient duration.[9]

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:5000-10,000 dilution) overnight at 4°C.[9][10]

-

Wash the membrane three times with TBST for 5-10 minutes each.[9]

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000-10,000 dilution) for 1-2 hours at room temperature.[10]

-

Wash the membrane again three times with TBST.

-

-

Detection and Re-probing:

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified MEK1/2.

-

Reagents and Setup:

-

Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Use purified, active MEK1 or MEK2 enzyme.

-

Use an inactive form of ERK1 or ERK2 as the substrate.

-

Use ATP as the phosphate donor.

-

-

Inhibitor Incubation:

-

Kinase Reaction:

-

Initiate the reaction by adding a mixture of the ERK substrate and ATP.[12]

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

-

Detection of Activity:

-

Stop the reaction and measure the amount of phosphorylated ERK. This can be done using various methods:

-

ELISA/HTRF: Use a phospho-specific antibody to detect p-ERK.[13]

-

Luminescent ADP Detection: Measure the amount of ADP produced, which is proportional to kinase activity (e.g., Kinase-Glo® assay).[12]

-

Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the ERK substrate.

-

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression model to fit the dose-response curve and calculate the IC50 value.[14]

-

Cell Viability Assay (MTT/MTS or ATP-based)

This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for a prolonged period (e.g., 72 hours). Include wells with vehicle control (DMSO) and wells with medium only for background subtraction.[15]

-

-

Viability Measurement:

-

For MTT/MTS Assay:

-

For ATP-based Assay (e.g., CellTiter-Glo®):

-

Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[15]

-

Read the luminescence on a plate reader.

-

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells.

-

Plot the normalized cell viability against the log-concentration of this compound to generate a dose-response curve and calculate the IC50 value.[16]

-

Mandatory Visualizations

Experimental Workflow for MEK Inhibitor Evaluation

Figure 2. General experimental workflow for the evaluation of a MEK inhibitor.

Logical Relationship of MEK Inhibition

Figure 3. Logical flow of events following MEK inhibition by this compound.

References

- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. news-medical.net [news-medical.net]

- 5. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3.4. Western Blotting and Detection [bio-protocol.org]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MEK Inhibitors in Cell Culture

Introduction

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. The MEK1 and MEK2 (MEK1/2) kinases are central components of this pathway, acting as dual-specificity kinases that phosphorylate and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Dysregulation of the MAPK pathway is a common event in many human cancers, often driven by mutations in upstream components like RAS or BRAF. Consequently, MEK1/2 have emerged as key therapeutic targets for cancer treatment.

MEK inhibitors are small molecules that typically bind to an allosteric pocket on the MEK protein, preventing its phosphorylation and activation of ERK1/2. This blockade of downstream signaling can lead to cell cycle arrest and apoptosis in cancer cells dependent on the MAPK pathway.[1] This document provides detailed protocols for evaluating the efficacy of MEK inhibitors in cell culture, including determining their half-maximal inhibitory concentration (IC50) and confirming their mechanism of action by assessing ERK1/2 phosphorylation.

Data Presentation: In Vitro Efficacy of Representative MEK Inhibitors

The following tables summarize the IC50 values of two well-characterized MEK inhibitors, Trametinib and Selumetinib, in various cancer cell lines. This data is provided as a reference for expected potency and to aid in the selection of appropriate cell models and inhibitor concentrations for initial experiments.

Table 1: IC50 Values of Trametinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | B-Raf/K-Ras Status | IC50 (nM) |

| HT-29 | Colorectal Cancer | B-Raf Mutant | 0.48[2] |

| COLO205 | Colorectal Cancer | B-Raf Mutant | 0.52[2] |

| Various K-Ras Mutant Lines | Colorectal Cancer | K-Ras Mutant | 2.2 - 174[2] |

| COLO320 DM | Colorectal Cancer | B-Raf/K-Ras Wild-Type | >10,000[2] |

Table 2: IC50 Values of Selumetinib (AZD6244) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCC1937 | Triple-Negative Breast Cancer | 15.65[3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 12.94[3] |

| CHP-212 | Neuroblastoma | 0.003153[4] |

| H9 | Lymphoma | 0.02288[4] |

| HL-60 | Leukemia | 0.02459[4] |

| MDA-MB-468 | Triple-Negative Breast Cancer | >20[5] |

| SUM149 | Inflammatory Breast Cancer | 10[5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAPK/ERK signaling pathway and a general experimental workflow for evaluating MEK inhibitors.

Caption: MAPK/ERK signaling pathway and the inhibitory action of a MEK inhibitor.

Caption: General experimental workflow for evaluating a MEK inhibitor in cell culture.

Experimental Protocols

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of a MEK inhibitor that inhibits cell growth by 50% (IC50).[6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[7]

-

MEK inhibitor stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)[8]

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete medium.[7] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the assay.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.[6]

-

-

Drug Treatment:

-

Prepare serial dilutions of the MEK inhibitor in complete medium. A common starting range is from 10 µM down to 0.1 nM.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8][9]

-

Read the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background.[8]

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).

-